molecular formula C10H11NO3 B13909389 (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene

(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene

Cat. No.: B13909389
M. Wt: 193.20 g/mol
InChI Key: YNVDUNSZIXLWIE-ONEGZZNKSA-N
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Description

(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a nitrovinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is a condensation reaction between an aldehyde and a nitroalkane. For instance, the reaction between 3-methoxy-4-methylbenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide or an amino acid catalyst can yield the desired nitrovinylbenzene compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitrovinyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene, particularly in its antimicrobial activity, involves the interaction of the nitro group with microbial cells. The nitro group can undergo reduction within the microbial cell, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes . This results in the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-methoxy-3-methyl-5-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C10H11NO3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h3-7H,1-2H3/b4-3+

InChI Key

YNVDUNSZIXLWIE-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1)OC)C=C[N+](=O)[O-]

Origin of Product

United States

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